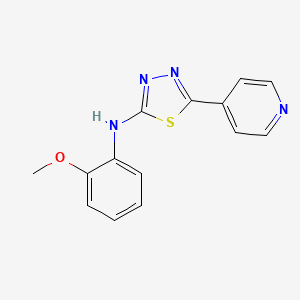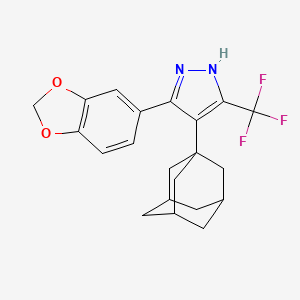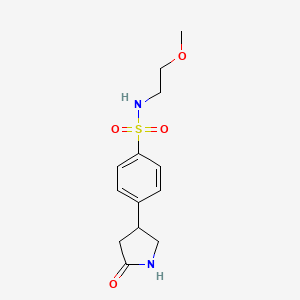![molecular formula C30H34N2O B11075805 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11075805.png)
1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the aniline and phenyl derivatives, followed by their coupling to form the pyrrolidinone core. Common reagents used in these reactions include butylamine, phenylboronic acid, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BUTYLANILINO)-N-(4-BUTYLPHENYL)-2,2-DIPHENYLACETAMIDE
- 3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-THIONE
Uniqueness
3-(4-BUTYLANILINO)-1-(4-BUTYLPHENYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H34N2O |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-(4-butylanilino)-1-(4-butylphenyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H34N2O/c1-3-5-10-23-14-18-26(19-15-23)31-28-22-29(25-12-8-7-9-13-25)32(30(28)33)27-20-16-24(17-21-27)11-6-4-2/h7-9,12-22,29,31H,3-6,10-11H2,1-2H3 |
InChI Key |
BKSNBLAWWIWSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B11075723.png)
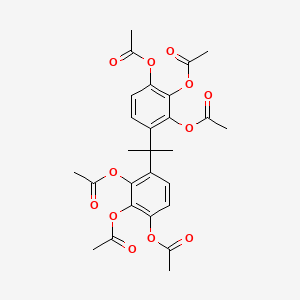
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B11075736.png)
![(2Z)-2-[(1S,2S,5R)-2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred na](/img/structure/B11075738.png)
![[4-(3,5-Diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11075743.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide](/img/structure/B11075755.png)
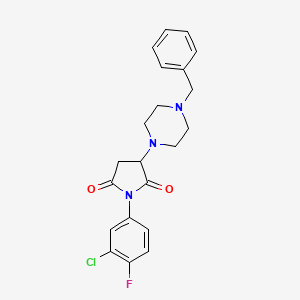
![1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione](/img/structure/B11075762.png)
![Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B11075766.png)
![(2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine](/img/structure/B11075769.png)
![Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(2-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11075772.png)
